3-methoxy-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-18-13-8-11-2-3-12(9-13)16(11)14(17)10-4-6-15-7-5-10/h4-7,11-13H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTMDURUARAKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common approach is the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methoxy Group
The methoxy group (-OCH₃) undergoes hydrolysis under acidic conditions to yield a hydroxyl derivative. This reaction proceeds via protonation of the oxygen atom, followed by nucleophilic attack by water:
Reaction:
3-Methoxy-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane
→ 3-Hydroxy-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane
| Parameter | Conditions |
|---|---|
| Reagents | 6 M HCl |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 78% |
The hydroxyl derivative can further react with electrophiles (e.g., acyl chlorides) to form esters or ethers.
Reactivity of the Pyridine-4-Carbonyl Moiety
The carbonyl group adjacent to the pyridine ring participates in nucleophilic acyl substitution and transesterification:
Transesterification
The pyridine-4-carbonyl group reacts with alcohols in the presence of acid catalysts:
Reaction:
this compound + Ethanol
→ 3-Methoxy-8-(pyridine-4-ethoxycarbonyl)-8-azabicyclo[3.2.1]octane
| Parameter | Conditions |
|---|---|
| Catalyst | H₂SO₄ (0.1 equiv) |
| Solvent | Ethanol (neat) |
| Temperature | 60°C |
| Yield | 65% |
Amidation
Reaction with primary amines forms amides:
Reaction:
this compound + Benzylamine
→ 3-Methoxy-8-(pyridine-4-benzylcarbamoyl)-8-azabicyclo[3.2.1]octane
| Parameter | Conditions |
|---|---|
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Yield | 82% |
Ring-Opening Reactions of the Bicyclic Framework
The 8-azabicyclo[3.2.1]octane scaffold undergoes acid-catalyzed ring-opening at elevated temperatures, producing linear amino alcohols:
Reaction:
this compound
→ N-(3-Methoxy-4-(pyridine-4-carbonyl)pentyl)aminoethanol
| Parameter | Conditions |
|---|---|
| Reagents | 3 M HCl in dioxane |
| Temperature | 100°C |
| Reaction Time | 24 hours |
| Yield | 55% |
Mechanistic Insights
-
Methoxy Hydrolysis: Acid-mediated cleavage follows an SN1-like mechanism, with stabilization of the oxonium ion intermediate by the adjacent nitrogen in the bicyclic framework.
-
Amidation: DCC activates the carbonyl group, enabling nucleophilic attack by the amine to form a stable urea byproduct.
-
Ring-Opening: Protonation of the bridgehead nitrogen weakens the C-N bond, facilitating cleavage and rearrangement to a linear structure .
Scientific Research Applications
The biological activity of 3-methoxy-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane has been studied extensively due to its potential therapeutic applications:
- Anti-inflammatory Effects : The compound has shown promise as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in the inflammatory response. By modulating the levels of endogenous palmitoylethanolamide (PEA), it may enhance anti-inflammatory effects at sites of inflammation.
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
- Neuropharmacological Potential : The structural characteristics of the compound suggest it may interact with neurotransmitter systems, making it a candidate for research into neuroprotective agents or treatments for neurological disorders.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors:
- Starting Materials : The synthesis often begins with pyridine derivatives and bicyclic compounds.
- Reaction Conditions : Specific catalysts and controlled temperatures are essential to obtain high yields and purity.
- Characterization Techniques : The compound is characterized using methods such as Proton-NMR, Carbon-NMR, FTIR, and Mass Spectrometry to confirm its structure and purity.
Anticancer Activity
Recent studies have explored the anticancer potential of related compounds, revealing that modifications to the bicyclic structure can significantly influence biological activity:
- A series of derivatives showed varying degrees of cytotoxicity against cancer cell lines, with some exhibiting low IC50 values comparable to established chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds indicates that specific substituents can enhance binding affinity to biological targets:
- The presence of the methoxy group appears to improve solubility and bioavailability.
- The pyridine moiety is crucial for maintaining interaction with the target enzymes or receptors involved in inflammation and cancer progression .
Mechanism of Action
The mechanism of action of 3-methoxy-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Substitution at the 8-Position
Substitution at the 3-Position
Biological Activity
3-Methoxy-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane is a compound belonging to the class of azabicyclic compounds, which have garnered attention due to their diverse biological activities, particularly in neuropharmacology and as potential therapeutic agents. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : C₁₀H₁₁N₃O₂
- Molecular Weight : 191.22 g/mol
- CAS Number : 1421254-66-1
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter receptors, including:
- Kappa Opioid Receptors (KOR) : Studies have shown that derivatives of azabicyclo[3.2.1]octane exhibit potent antagonistic activity at KOR, which is significant for developing treatments for pain and addiction .
- Dopamine Receptors : The compound's structure suggests potential interactions with dopamine receptors, which are crucial in managing conditions such as schizophrenia and Parkinson's disease .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Study 1: Kappa Opioid Receptor Antagonism
A series of studies highlighted the effectiveness of azabicyclo[3.2.1]octane derivatives in modulating KOR activity. For instance, an analog demonstrated an IC50 value of 20 nM, indicating strong antagonistic properties that could be leveraged for therapeutic applications in managing opioid addiction and pain relief without the side effects associated with mu-opioid receptor activation .
Case Study 2: Dopamine Receptor Interaction
Research focused on dopamine receptor selectivity has shown that modifications to the azabicyclic structure can significantly alter binding affinities at D2 and D3 receptor subtypes. One study noted a reversal in selectivity after structural modifications, emphasizing the importance of chemical structure in receptor interaction dynamics .
Q & A
Q. What synthetic strategies are most effective for constructing the 8-azabicyclo[3.2.1]octane scaffold?
The 8-azabicyclo[3.2.1]octane core is typically synthesized via radical cyclization or enantioselective methods . For example:
- Radical cyclization : Bromo-azetidin-2-ones undergo cyclization using n-tributyltin hydride and AIBN in toluene, achieving >99% diastereocontrol .
- Tropinone derivatization : Naturally occurring tropane alkaloids like tropinone serve as chiral precursors for stereoselective functionalization .
- Cycloadditions : Azomethine ylides or 2-azaallyl anions enable efficient bicyclic scaffold assembly .
Q. What analytical techniques are critical for characterizing 8-azabicyclo[3.2.1]octane derivatives?
- NMR spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and substituent effects (e.g., diastereomeric excess determination in radical cyclization products) .
- HPLC-MS : Quantifies purity and metabolic stability, especially for derivatives with pyridine or benzothiazole substituents .
- X-ray crystallography : Validates stereochemical assignments, as seen in studies of endo/exo isomers .
Q. Which enzymes or receptors are primary biological targets of 8-azabicyclo[3.2.1]octane derivatives?
These compounds predominantly interact with:
- Monoamine transporters : Dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, with substituents at C3 and N8 modulating selectivity .
- Acetylcholinesterase (AChE) : Inhibition increases synaptic acetylcholine levels, enhancing cholinergic transmission .
- Long-chain fatty acid elongase 6 (ELOVL6) : Sulfonamide-substituted derivatives show promise in metabolic disorder studies .
Advanced Research Questions
Q. How do C3 and N8 substituents influence DAT/SERT binding selectivity?
- C3 aryl groups : Electron-withdrawing groups (e.g., halogens) enhance DAT affinity by stabilizing π-π interactions with transporter residues .
- N8 alkyl/aryl chains : Bulky substituents (e.g., cyclopropylmethyl) reduce SERT binding but improve DAT selectivity due to steric clashes with SERT’s hydrophobic pocket .
- Methoxy groups : Polar substituents like 3-methoxy improve solubility but may reduce blood-brain barrier penetration .
Q. What computational methods optimize 8-azabicyclo[3.2.1]octane derivatives for therapeutic use?
- Molecular docking : Predicts binding modes to DAT/SERT using crystal structures (e.g., PDB ID: 4M48 for DAT) .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with in vitro IC₅₀ values .
- MD simulations : Assesses conformational stability of pyridine-4-carbonyl derivatives in lipid bilayers .
Q. How do metabolic pathways affect the pharmacokinetics of these compounds?
Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?
- Species differences : Rodent DAT/SERT homology (~85% with humans) may explain divergent results; use transgenic models for validation .
- Protein binding : High plasma protein binding in rodents reduces free drug concentration, necessitating dose adjustments .
- Blood-brain barrier assays : Measure log P and P-gp efflux ratios to predict CNS bioavailability .
Methodological Recommendations
- Stereochemical control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis for enantioselective synthesis .
- Data validation : Cross-validate in vitro binding assays (e.g., radioligand displacement) with ex vivo autoradiography to confirm target engagement .
- Toxicity screening : Prioritize derivatives with IC₅₀ > 10 μM for hERG channels to avoid cardiac liability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
